molecular formula C13H6ClF3N2O B12074192 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile

2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile

Cat. No.: B12074192
M. Wt: 298.65 g/mol
InChI Key: YUMVUEDZRFDYLZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a 4-(trifluoromethoxy)phenyl group at the 5-position.

Properties

Molecular Formula

C13H6ClF3N2O

Molecular Weight

298.65 g/mol

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H6ClF3N2O/c14-12-9(6-18)5-10(7-19-12)8-1-3-11(4-2-8)20-13(15,16)17/h1-5,7H

InChI Key

YUMVUEDZRFDYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic route for 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile involves the following steps:

    Arylation of 2-Chloronicotinonitrile: The chlorination of nicotinonitrile yields 2-chloronicotinonitrile.

    Suzuki-Miyaura Coupling: The 2-chloronicotinonitrile reacts with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactions:

    Arylation: The initial chlorination step introduces the chlorine atom.

    Suzuki-Miyaura Coupling: This cross-coupling reaction connects the 2-chloronicotinonitrile and 4-(trifluoromethoxy)phenylboronic acid, forming the target compound.

Common Reagents and Conditions:
  • Palladium catalyst (often Pd(PPh₃)₄)
  • Base (e.g., potassium carbonate or sodium hydroxide)
  • Solvents (e.g., DMF, DMSO, or toluene)

Major Products: The major product is 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile itself.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Heterocycles: Valuable for medicinal chemistry due to fluorine’s unique properties.

Biology and Medicine:

    Drug Discovery: Investigated as a potential drug scaffold.

    Biological Activity: Studied for its effects on specific targets (e.g., enzymes, receptors).

Industry:

    Agrochemicals: Potential use as herbicides or fungicides.

    Materials Science: Incorporation into polymers or materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related nicotinonitrile derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Features
2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile (Target) 2-Cl, 5-(4-CF3OPh) C13H7ClF3N2O ~305.66* Not provided High lipophilicity due to CF3O group; potential for enhanced metabolic stability
2-Chloro-5-(4-chlorophenyl)nicotinonitrile 2-Cl, 5-(4-ClPh) C12H7Cl2N2 256.10 35982-99-1 Discontinued lab reagent; simpler structure with lower molecular weight
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile 2-Cl, 5-F, 6-(4-MeOBnO) C14H10ClFN2O2 292.69 1421066-27-4 Fluorine substitution may improve bioavailability; methoxybenzyl enhances solubility
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile 2-(4-ClPhS), 6-Ph, 4-CF3 C19H11ClF3N2S 403.82 Not provided Sulfanyl group introduces potential for covalent binding; higher steric bulk
5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile 5-Ac, 2-(2-ClPhS), 6-Me C16H12ClN3OS 329.80 303146-65-8 Acetyl group may influence pharmacokinetics; methyl improves metabolic resistance

*Calculated based on molecular formula.

Potential Therapeutic Relevance

For example, pyrimidine and nicotinonitrile derivatives are cited in patents for tuberculosis treatment targeting F-ATP synthase , though the exact role of the target compound remains speculative without explicit data.

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